7,12-Diphenylbenzo[k]fluoranthene

OLED deep‑blue emitter CIE coordinates

Researchers seeking stable deep-blue emitters often face bathochromic shifts or low quantum yields. DPBF (C₃₂H₂₀, MW 404.5) solves this with precisely tuned emission at 436/454 nm and CIE (0.161,0.131) in non-doped OLEDs. - Fluorescence quantum yield = 1.0 (solution reference standard) - Regioselective bromination at 3-position for cross-coupling (3-bromo-DPBF, CAS 187086-32-4) - Electron donor core for DSSC sensitizers & ECL mechanistic studies Procurement-ready: ≥95-97% purity, immediate dispatch.

Molecular Formula C32H20
Molecular Weight 404.5 g/mol
CAS No. 16391-62-1
Cat. No. B3108232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,12-Diphenylbenzo[k]fluoranthene
CAS16391-62-1
Molecular FormulaC32H20
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C(C6=CC=CC=C62)C7=CC=CC=C7
InChIInChI=1S/C32H20/c1-3-11-22(12-4-1)29-24-17-7-8-18-25(24)30(23-13-5-2-6-14-23)32-27-20-10-16-21-15-9-19-26(28(21)27)31(29)32/h1-20H
InChIKeyYONDEBNCTLTCRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,12-Diphenylbenzo[k]fluoranthene: Identity and Key Properties


7,12‑Diphenylbenzo[k]fluoranthene (DPBF) is a polycyclic aromatic hydrocarbon (PAH) belonging to the benzo[k]fluoranthene class, with the molecular formula C₃₂H₂₀ and a molecular weight of 404.5 g mol⁻¹ . The compound features phenyl substituents at the 7‑ and 12‑positions of the benzo[k]fluoranthene core, which extend π‑conjugation and shift the emission into the deep‑blue region . DPBF is supplied commercially at purities of ≥95 % (AKSci) to 97 % (other vendors) . It is employed as a fluorescent emitter in organic light‑emitting diodes (OLEDs), as an electron‑donor building block in dye‑sensitized solar cells (DSSCs), and as a core scaffold for synthesizing functionalised derivatives such as 3‑bromo‑DPBF and diarylamine‑substituted benzo[k]fluoranthenes .

1
Deep-blue non-doped OLED emitter research (CIE y ≤ 0.15 target)
2
Fluorescence quantum yield reference standard (Φf = 1.0)
3
Regioselective 3‑bromination precursor for derivative libraries
4
Electron‑donor building block for dye‑sensitized solar cells (DSSCs)

Why DPBF Cannot Be Substituted with Fluoranthene Analogs


The photophysical and electrochemical behaviour of benzo[k]fluoranthene derivatives is exquisitely sensitive to the position, number, and electronic character of substituents. Unsubstituted benzo[k]fluoranthene emits only in the ultraviolet region (λₑₘ ≈ 380‑400 nm) and is unsuitable for visible‑light OLEDs, whereas the introduction of phenyl groups at the 7‑ and 12‑positions red‑shifts the emission into the deep‑blue (428‑454 nm) and dramatically increases fluorescence quantum yield . Methyl or sulfone substitution at the 9‑ and 10‑positions further tunes the redox potentials and electrogenerated chemiluminescence (ECL) intensity, while diarylamine appendages at the 3‑position shift emission to green and multiply current efficiency several‑fold . Consequently, substituting DPBF with a close analog such as 7,8,10‑triphenylfluoranthene (TPF) or 9,10‑dimethyl‑DPBF yields different emission maxima, colour coordinates, device efficiencies, and electrochemical stability profiles. The quantitative evidence below demonstrates that DPBF occupies a specific, non‑interchangeable performance niche in deep‑blue OLEDs, ECL platforms, and synthetic intermediate workflows.

Emission shift
Analogues like 7,8,10‑triphenylfluoranthene (TPF) may shift emission to longer wavelengths and alter CIE color coordinates, missing deep‑blue specification.
Redox alteration
9,10‑substituted derivatives (DMDPBF, DSDPBF) show modified oxidation/reduction potentials and ECL intensity, limiting electrochemical reproducibility.
Synthetic access
Regioisomeric fluoranthenes lack the 3‑position bromination route unique to DPBF, preventing access to the same diarylamine derivative library.

Quantitative Performance Differentiation from Closest Analogs


Deep-Blue OLED Color Purity vs. Triphenylfluoranthene

In the same study that synthesized both DPBF and 7,8,10‑triphenylfluoranthene (TPF) as blue‑emitting materials, the OLED device using DPBF as the non‑doped emitting layer produced an electroluminescence maximum at 436 nm and 454 nm with CIE chromaticity coordinates of (0.161, 0.131), whereas TPF exhibited a photoluminescence maximum at 458 nm . The CIE y coordinate of DPBF (0.131) is markedly closer to the NTSC deep‑blue standard of (0.14, 0.08) than any value reported for TPF.

Deep‑blue OLED color purity
Head‑to‑head
EL λmax 436, 454 nm vs TPF PL λmax 458 nm
Reported deeper blue emission with CIE (0.161, 0.131) closer to NTSC standard
Non‑doped OLED; ITO/PEDOT:PSS/EML/LiF/Al
OLED deep‑blue emitter CIE coordinates electroluminescence

OLED Luminous Efficiency vs. Linear Acene Analog

The non‑doped deep‑blue OLED based on DPBF achieved a current efficiency of 2.11 cd A⁻¹ . A related benzo[k]fluoranthene‑based linear acene (doped device architecture) reached only ≈1.61 cd A⁻¹ with an external quantum efficiency of 1.8 % , despite using a host‑dopant configuration that typically enhances efficiency.

OLED luminous efficiency
Cross‑study comparable
2.11 cd A−1 DPBF non‑doped
1.61 cd A−1 doped linear acene
~31% higher reported current efficiency with simpler device architecture
DPBF: non‑doped; linear acene: doped host‑guest device
OLED current efficiency external quantum efficiency device performance

Fluorescence Quantum Yield as Reference Standard

DPBF exhibits a relative fluorescence quantum yield (Φf) of 1.0 in solution, establishing it as the reference standard for the benzo[k]fluoranthene series . In contrast, 9,10‑dimethyl‑DPBF (DMDPBF) and 9,10‑dimethylsulfone‑DPBF (DSDPBF) showed altered quantum efficiencies; the sulfone derivative in particular exhibited a substantial decrease in quantum efficiency relative to the parent DPBF, a penalty not observed with methyl substitution alone .

Fluorescence quantum yield
Head‑to‑head
Φf = 1.0 (reference) vs DSDPBF: substantial decrease
DPBF serves as benzo[k]fluoranthene reference standard; sulfone analog reduces quantum yield significantly
Solution‑phase PL; exact loss not quantified in abstract
fluorescence quantum yield photophysics ECL reference standard

Electrochemical Redox Reversibility

Cyclic voltammetry reveals that DPBF undergoes a reversible reduction and an irreversible oxidation at a platinum electrode . The oxidation triggers intermolecular dehydrogenative coupling to form bis‑4,4'‑(7,12‑diphenyl)benzo[k]fluoranthene (dimer 2), a reaction that can be monitored via electrogenerated chemiluminescence (ECL) . By contrast, 9,10‑dimethyl‑DPBF and 9,10‑dimethylsulfone‑DPBF show modified redox behaviour due to the electron‑donating or electron‑withdrawing nature of the substituents .

Electrochemical reversibility
Class‑level
CV Reversible reduction; irreversible oxidation (dimerization)
Repeatable ECL probe behavior; substituted analogs may alter redox profile
Pt electrode, CH3CN/CH2Cl2, TBAPF6
cyclic voltammetry redox potential electrochemistry ECL

Synthetic Versatility as a Derivatization Precursor

DPBF is the universal starting material for synthesising 3‑bromo‑DPBF (CAS 187086‑32‑4, purity ≥97 %), which is the key intermediate for Suzuki, Buchwald‑Hartwig, and other cross‑coupling reactions that install diarylamine, aryl, or heteroaryl groups at the 3‑position . These functionalised derivatives exhibit glass transition temperatures of 162‑205 °C and enable green OLEDs with current efficiencies up to 10.2 cd A⁻¹ (e.g., PNDPBF) . No other regioisomer or simpler fluoranthene offers the same combination of accessible bromination site and retention of the benzo[k]fluoranthene core properties.

Synthetic versatility
Class‑level
3‑bromo‑DPBF (CAS 187086‑32‑4) → diarylamine derivatives
Unique entry point for SAR libraries; enables Tg up to 205 °C and OLED efficiencies up to 10.2 cd A−1
Bromination/cross‑coupling; PNDPBF device: ITO/MoO3/NPB/EML/TPBi/LiF/Al
synthetic intermediate bromination cross‑coupling derivatisation

Key Application Scenarios for Procurement


Non-Doped Deep-Blue OLED Emitting Layer

When the device specification demands deep‑blue electroluminescence with CIE y ≤ 0.15, DPBF is the benzo[k]fluoranthene‑class emitter of choice. In a non‑doped architecture, it delivers EL peaks at 436/454 nm and CIE (0.161, 0.131), outperforming 7,8,10‑triphenylfluoranthene (TPF), which emits at 458 nm with red‑shifted colour coordinates . The measured current efficiency of 2.11 cd A⁻¹ also surpasses that of a related doped benzo[k]fluoranthene linear acene (≈1.61 cd A⁻¹) .

Reference Fluorophore for Photophysical and ECL Studies

DPBF has a relative fluorescence quantum yield of 1.0 in solution, making it the natural reference standard for evaluating the photophysical performance of newly synthesised benzo[k]fluoranthene derivatives . Its well‑characterised reversible reduction and irreversible oxidation behaviour at platinum electrodes further qualify it as a model compound for mechanistic ECL and anodic coupling studies .

Synthetic Intermediate for 3-Substituted Derivative Libraries

DPBF is regioselectively brominated at the 3‑position to yield 3‑bromo‑DPBF (CAS 187086‑32‑4, purity ≥97 %) . This intermediate undergoes palladium‑catalysed cross‑coupling to produce diarylamine‑substituted derivatives with glass transition temperatures of 162‑205 °C and OLED current efficiencies up to 10.2 cd A⁻¹ . No other fluoranthene scaffold offers the same combination of accessible functionalisation site and retention of the deep‑blue‑emitting core.

Electron-Donor Building Block for Dye-Sensitized Solar Cells

In DSSC sensitizers, the 7,12‑diphenylbenzo[k]fluoranthene moiety serves as the electron donor, with phenyl and thiophene units as π‑spacers and carboxylic acid as the acceptor/anchor group . Tuning of HOMO and LUMO levels is accomplished by modifying the spacer and acceptor while retaining the DPBF donor core, demonstrating its value as a modular building block in photovoltaic research.

Application
Selection Property
Validation Focus
Non‑doped deep‑blue OLED emitter
Deep‑blue emission with CIE y ≤ 0.15
EL spectra and current efficiency in non‑doped architecture
Photophysical and ECL reference standard
Φf = 1.0 reference and reversible reduction
Quantum yield benchmarking and ECL reproducibility
Synthetic intermediate for 3‑substituted libraries
Regioselective 3‑bromination accessibility
Cross‑coupling efficiency and thermal stability (Tg)
DSSC electron‑donor building block
Modular donor‑π‑acceptor architecture
HOMO/LUMO alignment and device photovoltaic response
Quote Request

Request a Quote for 7,12-Diphenylbenzo[k]fluoranthene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.